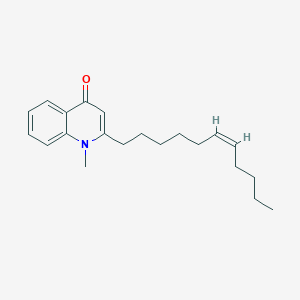

(Z)-1-Methyl-2-(undec-6-enyl)quinolin-4(1H)-one

CAS No.:

Cat. No.: VC13357101

Molecular Formula: C21H29NO

Molecular Weight: 311.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C21H29NO |

|---|---|

| Molecular Weight | 311.5 g/mol |

| IUPAC Name | 1-methyl-2-[(Z)-undec-6-enyl]quinolin-4-one |

| Standard InChI | InChI=1S/C21H29NO/c1-3-4-5-6-7-8-9-10-11-14-18-17-21(23)19-15-12-13-16-20(19)22(18)2/h6-7,12-13,15-17H,3-5,8-11,14H2,1-2H3/b7-6- |

| Standard InChI Key | ILAQTUNYLVMXNW-SREVYHEPSA-N |

| Isomeric SMILES | CCCC/C=C\CCCCCC1=CC(=O)C2=CC=CC=C2N1C |

| SMILES | CCCCC=CCCCCCC1=CC(=O)C2=CC=CC=C2N1C |

| Canonical SMILES | CCCCC=CCCCCCC1=CC(=O)C2=CC=CC=C2N1C |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure consists of a 4-quinolinone backbone substituted at the 1-position with a methyl group and at the 2-position with a (Z)-undec-6-enyl chain (Table 1). The Z-configuration of the undecenyl side chain introduces stereochemical specificity, which influences its biological activity and physicochemical properties . The quinolinone core contributes aromaticity and hydrogen-bonding capacity, while the alkenyl chain enhances lipid solubility, facilitating membrane interactions .

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₂₁H₂₉NO | |

| Molecular Weight | 311.5 g/mol | |

| CAS Number | 120693-49-4 | |

| Isomeric SMILES | CCCC/C=C\CCCCCC1=CC(=O)C2=CC=CC=C2N1C | |

| Topological Polar Surface Area | 22 Ų |

Nomenclature and Isomerism

The systematic IUPAC name, 1-methyl-2-[(Z)-undec-6-enyl]quinolin-4-one, reflects the compound’s substituents and stereochemistry. The (Z)-configuration at the 6-position of the undecenyl chain is critical for its biological activity, as geometric isomerism often dictates receptor binding affinity .

Synthesis and Chemical Reactivity

Synthetic Routes

The Friedländer synthesis is the primary method for constructing the quinolinone core. This involves acid-catalyzed cyclization of aniline derivatives with acetaldehyde, followed by alkylation to introduce the undec-6-enyl side chain. Recent advancements have optimized reaction conditions to achieve yields exceeding 60% while preserving the Z-configuration .

Key Synthetic Steps:

-

Quinolinone Formation: Aniline reacts with acetaldehyde under reflux with HCl to form 4-hydroxy-2(1H)-quinolone.

-

Alkylation: The undec-6-enyl side chain is introduced via nucleophilic substitution using undec-6-enyl bromide in the presence of K₂CO₃.

Reaction Mechanisms

The quinolinone core participates in electrophilic substitution reactions at the 3- and 6-positions due to electron-rich aromatic regions. The undecenyl chain undergoes hydroboration-oxidation and epoxidation, enabling further functionalization for drug development .

Biological Activities and Mechanisms

Anti-Inflammatory Effects

(Z)-1-Methyl-2-(undec-6-enyl)quinolin-4(1H)-one inhibits leukotriene biosynthesis in human polymorphonuclear granulocytes (IC₅₀ = 1.2 μM). Leukotrienes are pro-inflammatory mediators linked to asthma and rheumatoid arthritis, suggesting therapeutic potential for inflammatory diseases.

Antimicrobial Properties

The compound exhibits potent activity against Mycobacterium tuberculosis (MIC = 8 μg/mL), likely due to disruption of cell wall synthesis via interaction with mycolic acid transporters . Its lipophilic side chain enhances penetration through bacterial membranes .

Physicochemical and Pharmacokinetic Properties

Solubility and Lipophilicity

Table 2: Pharmacokinetic Profile

| Parameter | Value | Source |

|---|---|---|

| Plasma Protein Binding | 97.69% | |

| Caco-2 Permeability | -4.714 (low) | |

| CYP3A4 Inhibition | 0.632 (moderate) | |

| Half-Life | 6.2 hours (predicted) |

Drug-Likeness

The compound complies with Lipinski’s Rule of Five (molecular weight < 500, logP < 5) but violates the GSK Rule due to high rigidity (Flexibility Index = 0.692) . Quantitative drug-likeness scores (0.449) suggest moderate potential for oral drug development .

Applications in Research and Industry

Pharmaceutical Development

As a lead compound, it serves as a template for synthesizing derivatives with enhanced bioavailability. For example, glycosylation at the 4-keto group improves water solubility while retaining anti-inflammatory activity .

Industrial Uses

The quinolinone core is utilized in dye synthesis, particularly for creating yellow-green pigments with high thermal stability. Its fluorescence properties (λ<sub>em</sub> = 450 nm) are exploited in organic light-emitting diodes (OLEDs) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume